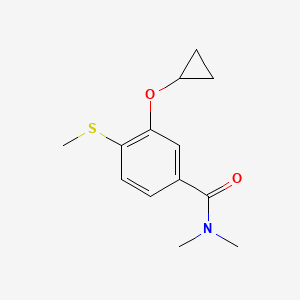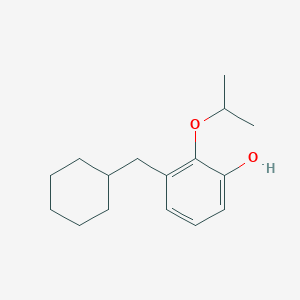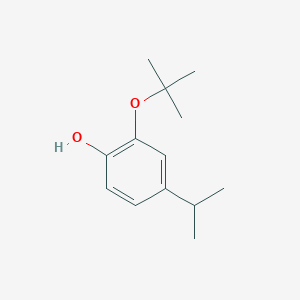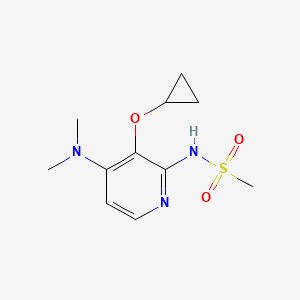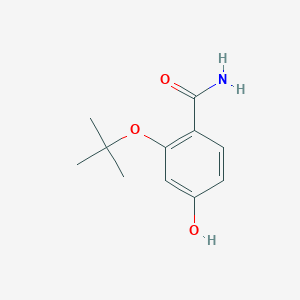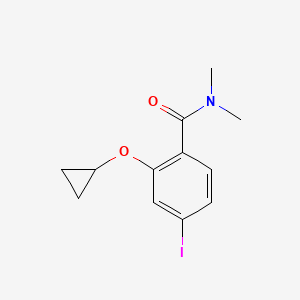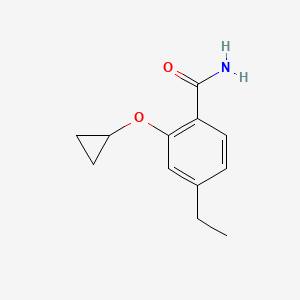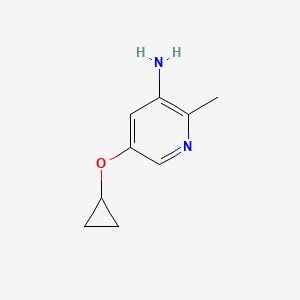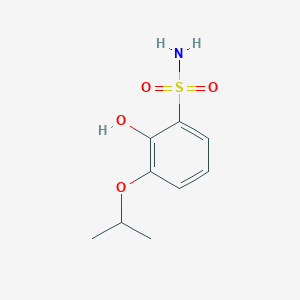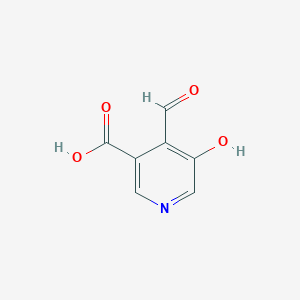
3-Cyclopropoxy-5-methoxy-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-methoxy-2-nitropyridine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group at the third position, a methoxy group at the fifth position, and a nitro group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-methoxy-2-nitropyridine typically involves the nitration of a pyridine derivative followed by the introduction of cyclopropoxy and methoxy groups. One common method includes:
Nitration: Starting with a pyridine derivative, nitration is carried out using nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Methoxylation: The methoxy group is introduced via a similar nucleophilic substitution reaction using methanol and a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Methanol or cyclopropyl alcohol with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Reduction: 3-Cyclopropoxy-5-methoxy-2-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 3-Cyclopropoxy-5-methoxy-2-pyridinecarboxylic acid.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-5-methoxy-2-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-5-methoxy-2-nitropyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the cyclopropoxy and methoxy groups may influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
3-Methoxy-2-nitropyridine: Lacks the cyclopropoxy group, which may result in different chemical reactivity and biological activity.
3-Cyclopropoxy-2-nitropyridine: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
5-Methoxy-2-nitropyridine: Lacks the cyclopropoxy group, potentially altering its chemical and biological properties.
Uniqueness: 3-Cyclopropoxy-5-methoxy-2-nitropyridine is unique due to the presence of both cyclopropoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these groups may enhance its potential as a versatile intermediate in chemical synthesis and as a lead compound in drug discovery.
Propiedades
Fórmula molecular |
C9H10N2O4 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-methoxy-2-nitropyridine |
InChI |
InChI=1S/C9H10N2O4/c1-14-7-4-8(15-6-2-3-6)9(10-5-7)11(12)13/h4-6H,2-3H2,1H3 |
Clave InChI |
UJZJUTUELNCFBZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(N=C1)[N+](=O)[O-])OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


